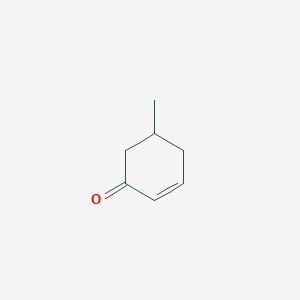

5-methylcyclohex-2-en-1-one

Descripción general

Descripción

5-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O. It is a derivative of cyclohexenone, characterized by a methyl group attached to the fifth carbon of the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Synthetic Routes and Reaction Conditions:

From Cyclohexanone: One common method involves the α-bromination of cyclohexanone followed by treatment with a base to yield 2-cyclohexen-1-one.

From Hagemann’s Ester: Another route involves the cyclization of Hagemann’s ester, followed by selective methylation.

Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed reactions and other metal catalysts is common in large-scale synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form cyclohexenols using reagents like sodium borohydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: Cyclohexenols.

Substitution: Substituted cyclohexenones.

Aplicaciones Científicas De Investigación

5-methylcyclohex-2-en-1-one is widely used in scientific research due to its versatility:

Mecanismo De Acción

The compound exerts its effects primarily through its reactive carbonyl group, which can participate in various chemical reactions. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in many synthetic applications, including Michael additions and aldol condensations .

Comparación Con Compuestos Similares

Cyclohex-2-en-1-one: Similar structure but lacks the methyl group at the fifth position.

Cyclohexenone: The parent compound without any substituents.

5-methylcyclohex-2-en-1-one2-(1-methylethyl)-: A more substituted derivative with additional functional groups.

Uniqueness: 5-methylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the methyl group at the fifth position influences its steric and electronic characteristics, making it a valuable intermediate in organic synthesis .

Actividad Biológica

5-Methylcyclohex-2-en-1-one is an organic compound that has gained attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 112.17 g/mol. The compound features a cyclohexene ring with a methyl group at the 5-position and a carbonyl group at the 1-position, which contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, demonstrating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating its potential as a therapeutic agent in oncology.

- Antioxidant Effects : The compound has demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

The mechanisms through which this compound exerts its biological effects are under investigation. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : It could influence cellular signaling pathways, impacting processes such as cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Bacillus subtilis 12 Escherichia coli 10 -

Anticancer Activity Assessment :

- In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis.

Treatment Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 -

Antioxidant Activity Evaluation :

- The compound was tested for its ability to scavenge free radicals using DPPH assay. Results showed a dose-dependent increase in antioxidant activity.

Concentration (µg/mL) DPPH Scavenging Activity (%) 10 20 50 45 100 70

Propiedades

IUPAC Name |

5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQICQYZVEPBJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334957 | |

| Record name | 2-Cyclohexen-1-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7214-50-8 | |

| Record name | 2-Cyclohexen-1-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions that 5-Methylcyclohex-2-en-1-one undergoes?

A1: this compound is susceptible to various reactions due to its structural features:

Q2: How does the stereochemistry of this compound influence its reactivity?

A2: The methyl group at the C5 position in this compound plays a crucial role in directing the stereochemical outcome of reactions. In Diels-Alder reactions, this methyl group induces steric hindrance, favoring the approach of the diene from the less hindered face, leading to a specific stereoisomer of the product. [] This inherent stereochemical control is particularly useful in building complex molecules with defined stereochemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.